molecular formula C8H18N2O B12345174 2-Amino-N-isopropyl-3-methylbutanamide

2-Amino-N-isopropyl-3-methylbutanamide

Cat. No.: B12345174
M. Wt: 158.24 g/mol
InChI Key: CIIJAGYKJKFWLK-UHFFFAOYSA-N
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Description

N-Isopropyl L-Valinamide: is an organic compound with the molecular formula C8H18N2O. It is a derivative of the amino acid L-valine, where the carboxyl group is replaced by an amide group, and the amino group is substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropyl L-Valinamide can be synthesized through several methods. One common approach involves the reaction of L-valine with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of N-Isopropyl L-Valinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl L-Valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-Isopropyl L-Valinamide exerts its effects involves interactions with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-Isopropyl L-Valinamide is unique due to its specific structural features, such as the isopropyl group and the valine-derived backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-5(2)7(9)8(11)10-6(3)4/h5-7H,9H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIJAGYKJKFWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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